molecular formula C20H18ClN3O3S B2501518 5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904327-72-5

5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2501518
CAS No.: 1904327-72-5
M. Wt: 415.89
InChI Key: WLRXLJPEBFPBGM-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity . The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide is unique due to its combination of a thiazole ring, a pyridine ring, and an oxolane ring. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .

Properties

IUPAC Name

5-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-12-23-18(11-28-12)13-3-2-4-15(7-13)24-19(25)14-8-17(21)20(22-9-14)27-16-5-6-26-10-16/h2-4,7-9,11,16H,5-6,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXLJPEBFPBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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